(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Overview
Description
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral compound belonging to the class of tetrahydronaphthalenes This compound is characterized by the presence of a methoxy group at the 5-position and a propylamine group at the 2-position of the tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves several key steps:
Starting Material: The synthesis often begins with commercially available 5-methoxy-1-tetralone.
Reduction: The ketone group of 5-methoxy-1-tetralone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to the amine via reductive amination. This step involves the reaction of the alcohol with a suitable amine (e.g., propylamine) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, continuous flow chemistry techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, such as reducing the methoxy group to a hydroxyl group using hydride reagents.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine or methoxy positions. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine has been explored in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
®-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine: The enantiomer of the compound, which may exhibit different biological activities.
5-Methoxy-1-tetralone: The precursor in the synthesis of the compound.
N-Propyl-1,2,3,4-tetrahydronaphthalen-2-amine: A structurally similar compound lacking the methoxy group.
Uniqueness
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific chiral configuration and the presence of both methoxy and propylamine groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
(2S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJPCRXVYMMSJY-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444040 | |
Record name | (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101403-24-1 | |
Record name | (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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